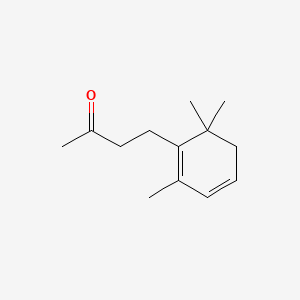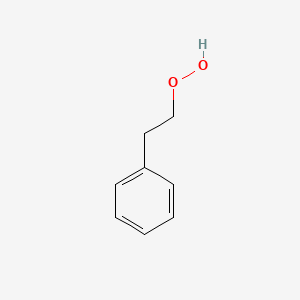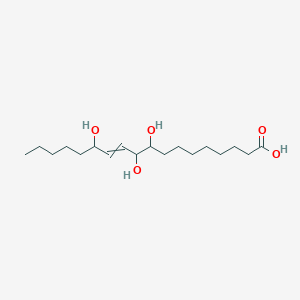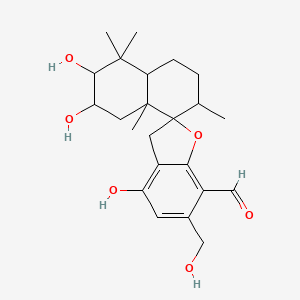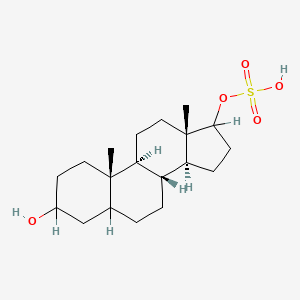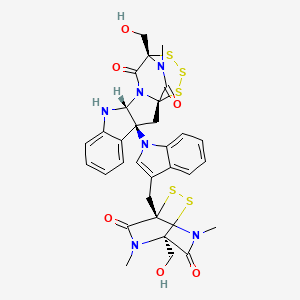
Chetoseminudin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chetoseminudin A is a natural product found in Humicola seminuda with data available.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Properties
A study conducted by Fujimoto et al. (2004) on the fungus Chaetomium seminudum revealed that Chetoseminudin A possesses immunomodulatory properties. The research highlighted the potential of Chetoseminudin A as an immunosuppressive agent, indicating its possible application in managing immune responses. This finding is crucial for its potential therapeutic uses in diseases where the immune system plays a central role (Fujimoto et al., 2004).
Antitumor Activity
Research by Wang et al. (2015) on Chaetomium sp 88194, an endophytic fungus, revealed that Chetoseminudin A, among other compounds, displayed significant antitumor activities. This study opens avenues for Chetoseminudin A as a potential resource in developing anti-cancer agents, particularly for breast cancer, as it induced apoptotic cell death in cancer cells (Wang et al., 2015).
Cytotoxic and Antimicrobial Effects
Peng et al. (2019) identified Chetoseminudin A in their study of the endophytic fungus Chaetomium sp. SYP-F7950. The compound demonstrated potent cytotoxic effects against certain cancer cell lines and exhibited strong antibacterial and antifungal activities. This highlights its potential use in developing treatments against specific bacterial and fungal infections as well as its utility in cancer therapy (Peng et al., 2019).
Antibacterial Activities
A study by Xu et al. (2015) on the fungus Chaetomium globosum also identified Chetoseminudin A. This compound was found to have antibacterial activities against Bacillus subtilis. Such properties suggest its potential application in treating infections caused by specific bacteria (Xu et al., 2015).
Mushroom Tyrosinase Inhibitory Activity
Zhai et al. (2020) in their study on the endophytic fungus Phaeosphaeria fuckelii, found that Chetoseminudin A, among other compounds, showed mushroom tyrosinase inhibitory activity. This finding indicates the potential use of Chetoseminudin A in treatments targeting specific enzymatic pathways (Zhai et al., 2020).
Eigenschaften
Produktname |
Chetoseminudin A |
|---|---|
Molekularformel |
C31H30N6O6S5 |
Molekulargewicht |
742.9 g/mol |
IUPAC-Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
DIUIQJFZKRAGBZ-YWZWRZHGSA-N |
Isomerische SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Kanonische SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Synonyme |
chetoseminudin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



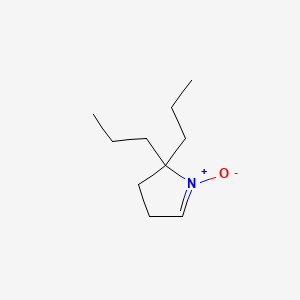
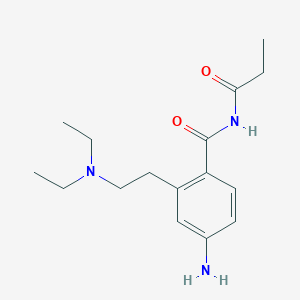
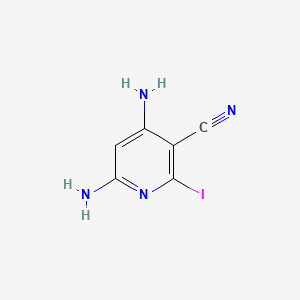
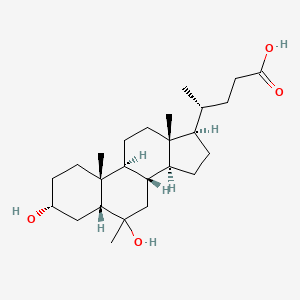
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
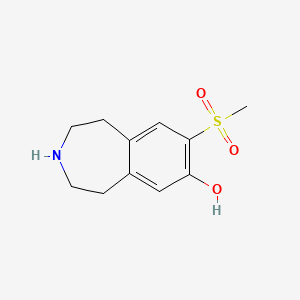
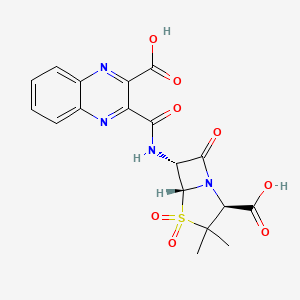
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
